![molecular formula C9H13ClN2O2 B1519761 Ethyl 2-(aminomethyl)isonicotinate hydrochloride CAS No. 1189983-26-3](/img/structure/B1519761.png)
Ethyl 2-(aminomethyl)isonicotinate hydrochloride
Overview
Description
Ethyl 2-(aminomethyl)isonicotinate hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChI key is NFLGJKXXPOZBTC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound appears as a solid . It has a molecular weight of 216.67 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Hydroxy Lamine Derivatives Synthesis
Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride was synthesized and used in the production of new heterocyclic compounds. This research highlights its utility in creating novel chemical entities with potential applications in materials science and pharmaceuticals Yu. V. Markova, N. Ostroumova, V. I. Lebedeva, M. Shchukina, 1970.
Corrosion Inhibition
In the context of corrosion science, newly synthesized diamine derivatives were studied for their effectiveness in preventing mild steel corrosion in acidic environments. Although not directly mentioning Ethyl 2-(aminomethyl)isonicotinate hydrochloride, this research underscores the broader relevance of chemical derivatives in industrial applications L. Herrag, B. Hammouti, S. Elkadiri, A. Aouniti, C. Jama, H. Vezin, F. Bentiss, 2010.
Environmentally Friendly Chelating Agents
A review on biodegradable chelating agents for various applications pointed to the critical need for alternatives to traditional, non-biodegradable agents. While this compound was not specifically discussed, the emphasis on biodegradable compounds reflects the growing trend towards sustainable chemistry I. Pinto, Isabel F. F. Neto, H. Soares, 2014.
Analytical Chemistry Applications
Research into the rapid analysis of amino acid enantiomers via chiral-phase capillary gas chromatography highlights the role of chemical derivatives in improving analytical methodologies. This work showcases the versatility of chemical compounds in enhancing the separation and identification of critical biomolecules I. Abe, N. Fujimoto, Takako Nishiyama, K. Terada, T. Nakahara, 1996.
Multikilogram-Scale Synthesis
The development of a multikilogram-scale synthesis of AZD1283, involving Ethyl 6-chloro-5-cyano-2-methylnicotinate coupled with 4-piperidinecarboxylic acid, indicates the compound's significance in pharmaceutical manufacturing. This research demonstrates the application of this compound in large-scale synthesis processes S. Andersen, C. Aurell, F. Zetterberg, Martin Bollmark, R. Ehrl, P. Schuisky, A. Witt, 2013.
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(aminomethyl)pyridine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-3-4-11-8(5-7)6-10;/h3-5H,2,6,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGJKXXPOZBTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670489 | |
Record name | Ethyl 2-(aminomethyl)pyridine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1189983-26-3 | |
Record name | Ethyl 2-(aminomethyl)pyridine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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